
2-(p-Toluenesulfonyloxy)acetic Acid
Overview
Description
2-(p-Toluenesulfonyloxy)acetic Acid is an organic compound with the molecular formula C9H10O5S. It is a white to almost white powder or crystalline solid. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(p-Toluenesulfonyloxy)acetic Acid can be synthesized through the reaction of p-toluenesulfonyl chloride with glycolic acid in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The product is then purified using crystallization or distillation techniques .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the sulfonyloxy group is replaced by various nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield p-toluenesulfonic acid and glycolic acid under acidic or basic conditions
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a base or acid catalyst
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted acetic acids are formed.
Hydrolysis Products: p-Toluenesulfonic acid and glycolic acid
Scientific Research Applications
2-(p-Toluenesulfonyloxy)acetic Acid is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: The compound is explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(p-Toluenesulfonyloxy)acetic Acid involves its ability to act as an electrophile in substitution reactions. The sulfonyloxy group is a good leaving group, which facilitates the substitution by nucleophiles. This property is exploited in various synthetic applications to introduce different functional groups into molecules .
Comparison with Similar Compounds
- 2-(Tosyloxy)acetic Acid
- Tosylglycolic Acid
- Acetic acid, 2-[(4-methylphenyl)sulfonyl]oxy-
Comparison: 2-(p-Toluenesulfonyloxy)acetic Acid is unique due to its specific structure, which provides distinct reactivity compared to other similar compounds. Its ability to undergo substitution reactions with a variety of nucleophiles makes it a valuable intermediate in organic synthesis .
Biological Activity
2-(p-Toluenesulfonyloxy)acetic acid, also known as tosyl acetic acid, is a synthetic compound widely utilized in organic synthesis due to its unique functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial properties and roles in glycobiology. This article delves into the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound features both a carboxylic acid group and a tosylate group, which contribute to its reactivity in various chemical transformations. The presence of these functional groups allows for significant modifications, making it a valuable intermediate in organic synthesis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although specific mechanisms remain to be fully elucidated.
- Role in Glycobiology : It plays a crucial role in the study of carbohydrates and their interactions with biological systems, potentially impacting areas such as cell signaling and recognition processes.
Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound revealed its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound shows promise as an antimicrobial agent, particularly against Gram-positive bacteria.
Glycobiology Applications
In glycobiology, this compound is utilized for modifying carbohydrate structures. Its ability to introduce or remove protecting groups makes it an essential tool in synthesizing glycosylated compounds. For instance, it has been employed in the synthesis of glycopeptides that are critical for studying protein-carbohydrate interactions.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against biofilms formed by Staphylococcus aureus. The study demonstrated that treatment with the compound significantly reduced biofilm biomass by over 50% compared to untreated controls. This suggests potential applications in medical settings where biofilm-associated infections are prevalent.
Case Study 2: Synthesis of Glycopeptides
Another study focused on the use of this compound in synthesizing glycopeptides. The compound facilitated the introduction of sugar moieties onto peptide backbones, enhancing their stability and biological activity. The resulting glycopeptides exhibited improved binding affinity to lectins, highlighting the compound's utility in drug development and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(p-Toluenesulfonyloxy)acetic Acid to minimize by-products?
- Methodological Answer : Synthesis can be optimized using stepwise protection-deprotection strategies. For example, intermediate purification via recrystallization or column chromatography reduces by-products. Catalytic use of acids like p-toluenesulfonic acid in esterification steps improves reaction efficiency and yield . Additionally, controlling temperature (e.g., maintaining 0–25°C during sulfonylation) and stoichiometric ratios of reactants (e.g., p-toluenesulfonyl chloride to acetic acid derivatives) minimizes side reactions .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to prevent hydrolysis or thermal degradation. Use desiccants to avoid moisture absorption, as sulfonate esters are prone to hydrolysis. Safety protocols include working in fume hoods with PPE (gloves, goggles) due to its irritant properties . Regularly monitor stored samples for discoloration or precipitate formation, which indicate decomposition.
Q. What spectroscopic techniques are recommended for initial characterization of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the sulfonate ester linkage (δ ~7.7–7.8 ppm for aromatic protons, δ ~65–70 ppm for the sulfonate group in ¹³C).
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl group .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess transition states and activation energies for SN2 mechanisms. Software like Gaussian or ORCA models charge distribution on the sulfonate group, identifying electrophilic centers. Solvent effects (e.g., polar aprotic vs. protic) are simulated using continuum solvation models (e.g., SMD) to predict reaction rates .
Q. What strategies resolve contradictions in crystallographic data for sulfonate ester derivatives like this compound?
- Methodological Answer : Use SHELXL for refinement, especially for high-resolution data or twinned crystals. Adjust parameters like ADPs (anisotropic displacement parameters) and apply twin-law matrices to resolve overlapping electron densities. Validate hydrogen bonding networks using PLATON or Mercury to ensure structural consistency .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C. Monitor degradation via HPLC-UV at 254 nm. Hydrolysis follows pseudo-first-order kinetics; rate constants (k) are pH-dependent, with maximal stability near neutral pH (k ~0.001 h⁻¹) and rapid degradation under alkaline conditions (k >0.1 h⁻¹ at pH 12) .
Q. What role does this compound play in catalytic cycles for esterification?
- Methodological Answer : The compound acts as a leaving group in acid-catalyzed esterifications. Mechanistic studies using isotopic labeling (e.g., ¹⁸O in acetic acid) track oxygen transfer, confirming nucleophilic attack on the carbonyl carbon. Kinetic isotope effects (KIEs) measured via GC-MS differentiate between concerted and stepwise mechanisms .
Q. Methodological Best Practices
- Synthesis : Optimize stepwise protocols with in-situ quenching of intermediates to prevent over-sulfonylation .
- Analysis : Combine XRD with spectroscopic data for unambiguous structural confirmation .
- Safety : Follow OSHA guidelines for sulfonate handling, including spill containment with vermiculite and neutralization using sodium bicarbonate .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyloxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSORSORRXHLKQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280361 | |
Record name | [(4-Methylbenzene-1-sulfonyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39794-77-9 | |
Record name | 39794-77-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(4-Methylbenzene-1-sulfonyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(p-Toluenesulfonyloxy)acetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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